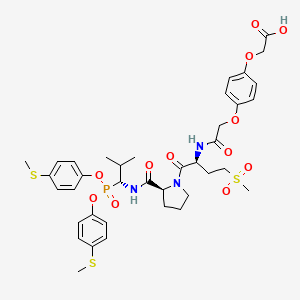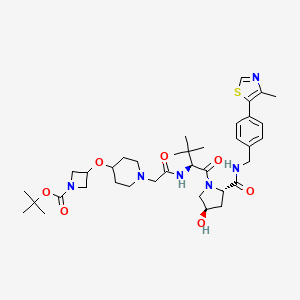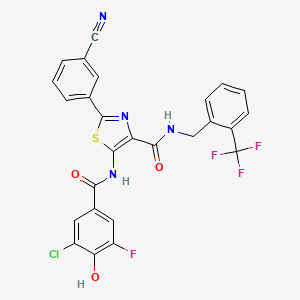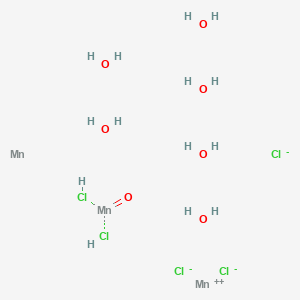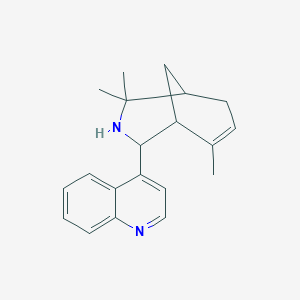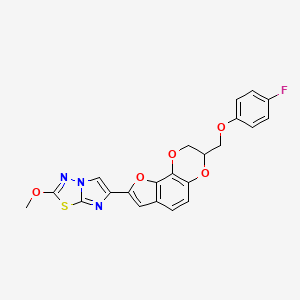
PAR4 antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protease-activated receptor 4 antagonist 4 is a compound that targets protease-activated receptor 4, a member of the G-protein-coupled receptor family. Protease-activated receptor 4 is activated by thrombin and plays a crucial role in platelet aggregation and thrombosis. Protease-activated receptor 4 antagonist 4 is being studied for its potential therapeutic applications in preventing thrombotic disorders and other related conditions .
准备方法
The synthesis of protease-activated receptor 4 antagonist 4 typically involves a multi-step process. One common synthetic route includes the development of indole-based antagonists. The process begins with the preparation of an indole scaffold, followed by functionalization to introduce specific substituents that enhance the antagonist activity. The reaction conditions often involve the use of reagents such as palladium catalysts and various solvents to facilitate the coupling reactions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques .
化学反应分析
Protease-activated receptor 4 antagonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the antagonist, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups on the indole scaffold. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .
科学研究应用
Protease-activated receptor 4 antagonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of protease-activated receptor 4 antagonists and to develop new analogs with improved properties.
作用机制
Protease-activated receptor 4 antagonist 4 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and thrombus formation. The molecular targets involved include the G-protein-coupled receptor protease-activated receptor 4 and its associated signaling proteins, such as Gαq and Gα12/13 . By modulating these pathways, protease-activated receptor 4 antagonist 4 can effectively reduce thrombin-induced platelet activation and aggregation .
相似化合物的比较
Protease-activated receptor 4 antagonist 4 can be compared with other protease-activated receptor antagonists, such as protease-activated receptor 1 antagonists. While both types of antagonists target thrombin receptors, protease-activated receptor 4 antagonists are unique in their ability to provide sustained inhibition of platelet aggregation with a potentially lower risk of bleeding compared to protease-activated receptor 1 antagonists . Similar compounds include:
Protease-activated receptor 1 antagonists: These compounds target protease-activated receptor 1 and are used to prevent thrombotic events but may have a higher bleeding risk.
Protease-activated receptor 2 antagonists: These antagonists target protease-activated receptor 2 and are being studied for their roles in inflammation and pain.
Protease-activated receptor 3 antagonists: These compounds target protease-activated receptor 3 and are less commonly studied compared to protease-activated receptor 1 and protease-activated receptor 4 antagonists
Protease-activated receptor 4 antagonist 4 stands out due to its specific targeting of protease-activated receptor 4 and its potential for safer antithrombotic therapy.
属性
分子式 |
C22H16FN3O5S |
|---|---|
分子量 |
453.4 g/mol |
IUPAC 名称 |
6-[3-[(4-fluorophenoxy)methyl]-2,3-dihydrofuro[3,2-h][1,4]benzodioxin-8-yl]-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H16FN3O5S/c1-27-22-25-26-9-16(24-21(26)32-22)18-8-12-2-7-17-20(19(12)31-18)29-11-15(30-17)10-28-14-5-3-13(23)4-6-14/h2-9,15H,10-11H2,1H3 |
InChI 键 |
VJSADDJHZGKMFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN2C=C(N=C2S1)C3=CC4=C(O3)C5=C(C=C4)OC(CO5)COC6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


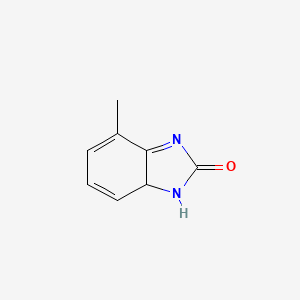
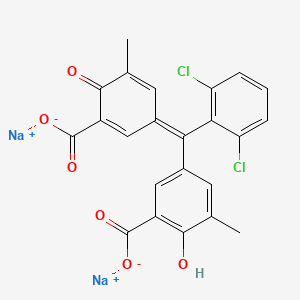


methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
